![molecular formula C12H9NO6 B1672151 betaARK1 Inhibitor CAS No. 24269-96-3](/img/structure/B1672151.png)
betaARK1 Inhibitor
Vue d'ensemble
Description
The betaARK1 Inhibitor, also known as the beta-Adrenergic Receptor Kinase 1 inhibitor, is a selective inhibitor for the β-Adrenergic Receptor Kinase 1 . It has a CAS Number of 24269-96-3 and is soluble in DMSO up to 10 mM . It is a putative cardioprotective agent .
Chemical Reactions Analysis
The betaARK1 Inhibitor is involved in the inhibition of the β-Adrenergic Receptor Kinase 1 . It does not have inhibitory activity against protein kinase A (PKA) and is selective for GRK2/βARK1 over PKA at concentrations up to 1 mM .
Physical And Chemical Properties Analysis
The betaARK1 Inhibitor is a solid substance that is synthetically produced . . It is soluble in DMSO up to 10 mM .
Applications De Recherche Scientifique
Cardiovascular Diseases
GRK2 Inhibitors have been found to be useful in the treatment of cardiovascular diseases . GRK2 dysfunction is associated with multiple diseases, including cardiovascular diseases such as hypertension and heart failure . Specific substrates of GRK2 are useful tools for investigating the diverse intracellular signaling pathways regulated by GRK2 and also for developing GRK2-specific inhibitors as candidate drugs .
Metabolic Diseases
GRK2 Inhibitors have been found to play a role in metabolic diseases . GRK2 dysfunction is associated with metabolic diseases such as obesity and non-alcoholic fatty liver disease . The selective inhibition of the kinase potentiates insulin signaling both in vitro and in vivo, suggesting that GRK2 mediates adrenergic insulin resistance while its inhibition increases insulin sensitivity .
Cancer
GRK2 Inhibitors have potential applications in cancer research . GRK2 dysfunction is associated with various types of cancers . The development of GRK2-specific inhibitors could provide a new approach to cancer treatment .
Brain Diseases
GRK2 Inhibitors are being studied for their potential applications in brain diseases . GRK2 dysfunction is associated with brain diseases such as Alzheimer’s disease . The development of GRK2-specific inhibitors could provide a new approach to the treatment of these diseases .
Fibrotic Diseases
GRK2 Inhibitors have been found to be a potential therapeutic target in fibrotic diseases . GRK2 regulates numerous signaling pathways under pathophysiological conditions correlated with fibrotic diseases . It has diverse effects on the growth and apoptosis of different cells, inflammatory response, and deposition of extracellular matrix, which are essential in organ fibrosis progression .
Rheumatoid Arthritis
Targeting GRK2 activity is a viable strategy to inhibit macrophage infiltration, affording a distinct way to control joint inflammation and angiogenesis of rheumatoid arthritis .
Heart Failure
Inhibition of betaARK1 has been shown to enhance myocardial function and “rescue” several animal models of heart failure . Overexpression of the betaARK1 inhibitor resulted in a marked prolongation in survival and improved cardiac function in a mouse model of severe cardiomyopathy .
Dilated Cardiomyopathy
Inhibition of betaARK1 restores impaired biochemical beta-adrenergic receptor responsiveness but does not rescue CREB (A133) induced cardiomyopathy . This suggests that the restoration of betaAR signaling is not sufficient to prevent the development and progression of all forms of heart failure .
Propriétés
IUPAC Name |
methyl 5-[(E)-2-(5-nitrofuran-2-yl)ethenyl]furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-17-12(14)10-6-4-8(18-10)2-3-9-5-7-11(19-9)13(15)16/h2-7H,1H3/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJPHSNZGRVPCK-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=CC2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(O1)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
betaARK1 Inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.